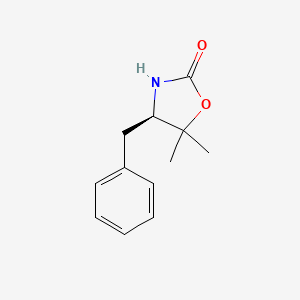
3-(3-Clorofenil)propan-1-ol
Descripción general
Descripción
“3-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known as “Pitolisant Impurity 10” and "Benzenepropanol, 3-chloro-" .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)propan-1-ol” involves the reaction of “3-(3-chlorophenyl)propanoic acid” with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “3-(3-Chlorophenyl)propan-1-ol” is 170.64 . The InChI code for this compound is "1S/C9H11ClO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2" .Physical and Chemical Properties Analysis
“3-(3-Chlorophenyl)propan-1-ol” has a density of 1.2±0.1 g/cm3 . The boiling point is 270.7±15.0 °C at 760 mmHg . The flash point is 117.5±20.4 °C .Aplicaciones Científicas De Investigación
Preparación de Inhibidores de Aldo-ceto reductasa
“3-(3-Clorofenil)propan-1-ol” se utiliza en la preparación de derivados de amida del ácido 2-oxo-2H-cromen-3-carboxílico, que sirven como inhibidores de la aldo-ceto reductasa . Las aldo-ceto reductasas son una familia de enzimas que participan en los procesos de desintoxicación, y sus inhibidores tienen posibles aplicaciones terapéuticas.
Síntesis Química
Este compuesto se puede utilizar en diversos procesos de síntesis química. Por ejemplo, se puede utilizar en la formación selectiva de propan-1-ol a partir de propileno a través de un proceso químico . Esto destaca su papel en la producción de otros compuestos químicos importantes.
Aplicaciones Antimicrobianas
Si bien no está directamente relacionado con “this compound”, cabe destacar que se ha descubierto que compuestos similares como el propan-1-ol tienen propiedades antimicrobianas . Es posible que “this compound” pueda tener aplicaciones similares, pero se necesitarían más investigaciones para confirmarlo.
Material para Derivados Adicionales
“this compound” puede servir como material de partida para la síntesis de derivados adicionales. Por ejemplo, se puede utilizar para producir compuestos como “3-(3-(4-Clorofenil)isoxazol-5-il)propan-1-ol” y "3-[3-(4-Clorofenil)-1H-pirazol-5-il]propan-1-ol" . Estos derivados pueden tener una variedad de aplicaciones en diferentes campos de investigación.
Mecanismo De Acción
Target of Action
It is known that the compound is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes and inhibit their activity . This could result in the accumulation of aldehydes and ketones, potentially leading to various biochemical changes.
Biochemical Pathways
As an aldo-keto reductase inhibitor, it could potentially impact pathways involving the metabolism of aldehydes and ketones .
Result of Action
As an aldo-keto reductase inhibitor, it could potentially lead to the accumulation of aldehydes and ketones in the body .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMWIXPCKLTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433708 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22991-03-3 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






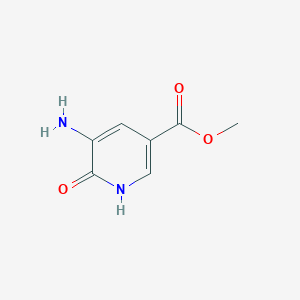

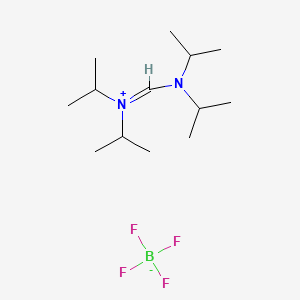
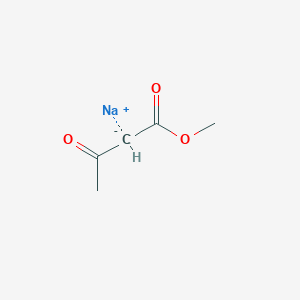
![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)

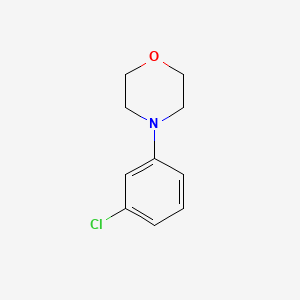
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
